molecular formula C8H9NO2S B577868 Methyl 2-cyclopropylthiazole-5-carboxylate CAS No. 1286744-61-3

Methyl 2-cyclopropylthiazole-5-carboxylate

Cat. No.: B577868
CAS No.: 1286744-61-3
M. Wt: 183.225
InChI Key: NUBLLNRAZVHMJY-UHFFFAOYSA-N
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Description

Methyl 2-cyclopropylthiazole-5-carboxylate (CAS 1286744-61-3) is a thiazole-based heterocyclic compound featuring a cyclopropyl substituent at position 2 and a methyl ester group at position 5 of the thiazole ring. Thiazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their diverse reactivity and biological activity. The cyclopropyl group introduces conformational rigidity and may enhance metabolic stability, while the methyl ester facilitates further synthetic modifications, such as hydrolysis to carboxylic acids .

Properties

IUPAC Name

methyl 2-cyclopropyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-11-8(10)6-4-9-7(12-6)5-2-3-5/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBLLNRAZVHMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(S1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-cyclopropylthiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a thioamide derivative, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of solvents such as toluene or dimethylformamide, and catalysts like tetrabutylammonium iodide to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyclopropylthiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 2-cyclopropylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The cyclopropyl group and thiazole ring contribute to its binding affinity and specificity, allowing it to exert its effects at the molecular level .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Property Comparisons

Compound Name CAS Number Substituents (Thiazole Positions) Molecular Formula Molar Mass (g/mol) Notable Properties
Methyl 2-cyclopropylthiazole-5-carboxylate 1286744-61-3 2-cyclopropyl, 5-COOCH3 C₈H₉NO₂S 183.24 (calculated) Moderate lipophilicity; rigid cyclopropyl group
Methyl 2-(tert-butyl)thiazole-5-carboxylate 1369900-33-3 2-tert-butyl, 5-COOCH3 C₉H₁₃NO₂S 211.29 (calculated) High steric bulk; increased lipophilicity
Ethyl 2-(tert-butyl)thiazole-5-carboxylate 1012881-37-6 2-tert-butyl, 5-COOCH₂CH₃ C₁₀H₁₅NO₂S 229.35 (calculated) Slower ester hydrolysis vs. methyl analogs
Methyl 2-formylthiazole-5-carboxylate 1408075-35-3 2-formyl, 5-COOCH3 C₆H₅NO₃S 171.17 (calculated) Reactive aldehyde; prone to nucleophilic attack
Methyl 2-amino-4-cyclopropylthiazole-5-carboxylate 1065074-61-4 2-amino, 4-cyclopropyl, 5-COOCH3 C₈H₁₀N₂O₂S 198.24 Boiling point: 354.2±30.0 °C; storage: 2–8°C
Ethyl 2-(cyclopropylamino)-4-methylthiazole-5-carboxylate hydrochloride 2091043-80-8 2-cyclopropylamino, 4-methyl, 5-COOCH₂CH₃ C₁₀H₁₅ClN₂O₂S 286.81 (calculated) Enhanced water solubility (hydrochloride salt)

Key Findings:

The cyclopropyl group in compound 1 balances rigidity with moderate steric effects, making it advantageous for interactions with biological targets requiring precise spatial orientation.

Functional Group Reactivity :

  • The formyl group in compound 4 introduces a reactive aldehyde, enabling conjugation or further derivatization, unlike the inert cyclopropyl or tert-butyl groups .
  • Methyl esters (compounds 1, 2, 4) hydrolyze faster than ethyl esters (compound 3), which may influence pharmacokinetics in drug design .

Amino and Salt Modifications: The amino group in compound 5 enhances hydrogen bonding capacity, improving solubility and interaction with biological macromolecules . The hydrochloride salt in compound 6 significantly boosts water solubility, critical for intravenous formulations .

Comparative Stability :

  • Cyclopropyl-containing derivatives (compounds 1 and 5) are hypothesized to exhibit greater metabolic stability due to reduced susceptibility to oxidative degradation compared to alkyl or formyl analogs .

Biological Activity

Methyl 2-cyclopropylthiazole-5-carboxylate is a thiazole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structural features, including a cyclopropyl group and a thiazole ring, which contribute to its diverse biological properties.

This compound can be synthesized through various organic reactions, including oxidation, reduction, and substitution. The compound's synthesis typically involves the formation of the thiazole ring followed by the introduction of the cyclopropyl group and carboxylate ester functionalities.

Common Reactions:

  • Oxidation : Converts to sulfoxides or sulfones.
  • Reduction : Forms dihydrothiazole derivatives.
  • Substitution : Leads to various substituted thiazole derivatives.

These reactions provide a pathway for synthesizing derivatives with enhanced biological activities, making this compound a valuable building block in drug discovery.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring plays a crucial role in modulating biological pathways by binding to active sites on target proteins. The cyclopropyl group enhances the compound's binding affinity and specificity, contributing to its therapeutic potential.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. It has been evaluated for its minimum inhibitory concentration (MIC) values against common bacterial strains.
  • Antifungal Activity : Similar to its antibacterial effects, this compound has demonstrated antifungal properties, making it a candidate for further exploration in antifungal drug development.
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, indicating potential applications in oncology .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • Antimicrobial Study :
    • A study assessed the antimicrobial efficacy of this compound against Escherichia coli and Pseudomonas aeruginosa. The compound exhibited an MIC value of approximately 0.21 µM, showcasing its potent antibacterial activity comparable to established antibiotics like ciprofloxacin .
  • Cytotoxicity Assessment :
    • In vitro tests on cancer cell lines (e.g., HeLa and HepG2) revealed that the compound could inhibit cell proliferation effectively, with IC50 values indicating significant cytotoxic potential .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 2-thiazolecarboxylateLacks cyclopropyl groupDifferent chemical properties
CyclopropylthiazoleSimilar structure without carboxylateVaries in reactivity and applications
Methyl 4-chloro-2-cyclopropyl-1,3-thiazoleContains chlorineExhibits antimicrobial and anticancer properties

This compound stands out due to its specific combination of functional groups that enhance its reactivity and biological activities compared to other thiazole derivatives.

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